Rencofilstat
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Overview
Description
Rencofilstat, also known as CRV431, is a liver-targeting pleiotropic drug candidate developed by Hepion Pharmaceuticals. It is primarily aimed at treating nonalcoholic steatohepatitis (NASH) and viral hepatitis-induced liver disease. This compound is a novel molecule derived from a pharmacological class of therapeutic drugs that have been used clinically for over 35 years. It has demonstrated an excellent safety profile in both animal and clinical studies .
Preparation Methods
Rencofilstat is synthesized through a series of chemical reactions involving cyclophilin inhibitors. The synthetic route involves the chemical modification of cyclosporine A, a well-known immunosuppressant. The industrial production methods for this compound involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Rencofilstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Rencofilstat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclophilin inhibitors and their interactions with other molecules.
Biology: this compound is used to investigate the role of cyclophilins in various biological processes, including cell death, fibrosis, and cancer cell growth.
Medicine: The compound is being studied for its potential to treat liver diseases such as NASH and viral hepatitis. .
Mechanism of Action
Rencofilstat specifically binds to cyclophilin isomerase enzymes and inhibits their function with high potency. Cyclophilins play prominent roles in disease processes such as cell death, fibrosis, and cancer cell growth. By blocking the participation of cyclophilins in these processes, this compound displays a variety of therapeutic activities, including antiviral, anti-inflammatory, anti-fibrotic, and anti-cancer effects. The compound accumulates in the liver at concentrations five times higher than in the blood, enhancing its efficacy in treating liver diseases .
Comparison with Similar Compounds
Rencofilstat is unique in its ability to target multiple cyclophilin isoforms and participate in various biological processes. Similar compounds include:
Cyclosporine A: An immunosuppressant used in organ transplantation.
Alisporivir: A non-immunosuppressive cyclophilin inhibitor used in the treatment of hepatitis C.
Debio 025: Another cyclophilin inhibitor with antiviral properties.
This compound stands out due to its pleiotropic actions and high potency in inhibiting cyclophilin function, making it a versatile therapeutic drug for liver diseases .
Properties
CAS No. |
1383420-08-3 |
---|---|
Molecular Formula |
C67H122N12O13 |
Molecular Weight |
1303.8 g/mol |
IUPAC Name |
N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide |
InChI |
InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
KBARHGHBFILILC-NGIJKBHDSA-N |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRV431; CRV-431; CRV 431 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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